4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
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Overview
Description
4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is an organic compound with a complex structure This compound is characterized by the presence of an aniline derivative, a hydroxypropylamino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2,4-dimethylaniline, followed by reduction to form the corresponding amine. This intermediate is then reacted with 3-chloropropanol to introduce the hydroxypropylamino group. The final step involves the condensation of this intermediate with a butanoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropylamino group can yield ketones or aldehydes, while substitution reactions on the aniline ring can introduce various functional groups.
Scientific Research Applications
4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aniline derivative may interact with aromatic residues in proteins, affecting their function. The overall pathway involves binding to these targets and modulating their biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid: shares similarities with other aniline derivatives and hydroxypropylamino compounds.
2,4-Dimethylaniline: A precursor in the synthesis of the target compound.
3-Hydroxypropylamine: Another precursor used in the synthesis.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,4-dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-4-5-12(11(2)8-10)17-14(19)9-13(15(20)21)16-6-3-7-18/h4-5,8,13,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINPPSXEKPWCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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